molecular formula C11H20N4O B14534473 N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide CAS No. 62400-35-5

N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide

Cat. No.: B14534473
CAS No.: 62400-35-5
M. Wt: 224.30 g/mol
InChI Key: HQUGYYSTRBDBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

CAS No.

62400-35-5

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C11H20N4O/c1-5-6-7-15(10(16)8(2)3)11-12-9(4)13-14-11/h8H,5-7H2,1-4H3,(H,12,13,14)

InChI Key

HQUGYYSTRBDBNA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NNC(=N1)C)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Triazole Intermediates: Using automated reactors for the 1,3-dipolar cycloaddition.

    Efficient Amide Coupling: Utilizing high-throughput techniques to couple the triazole intermediates with the propanamide group.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-Butyl-2-methyl-N-(5-methyl-1H-1,2,4-triazol-3-YL)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.